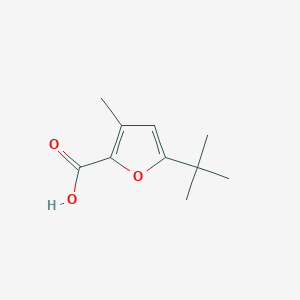

5-tert-Butyl-3-methyl-furan-2-carboxylic acid

Beschreibung

Historical Context and Discovery

The historical foundation of furan chemistry traces back to the pioneering work of Carl Wilhelm Scheele in 1780, who first described a furan derivative through his discovery of 2-furoic acid obtained by dry distillation of mucic acid. This groundbreaking achievement marked the inaugural synthesis of any furan compound, establishing the foundation for an entire class of heterocyclic chemistry that would later encompass thousands of derivatives. Scheele's initial compound was originally designated as pyromucic acid, reflecting its thermal origin from mucic acid, and this work preceded the discovery of furfural by Johann Wolfgang Döbereiner in 1821 by more than four decades. The nomenclature of furan compounds derives from the Latin word "furfur," meaning bran, acknowledging the agricultural waste materials from which these compounds were first produced through thermal decomposition processes.

The development of substituted furan carboxylic acids like this compound represents a significant evolution from these early discoveries. While the exact discovery date and discoverer of this specific compound are not documented in current literature, its development likely occurred during the mid-to-late twentieth century as synthetic organic chemistry advanced to enable precise positional substitution of heterocyclic rings. The compound embodies the sophisticated understanding of structure-activity relationships that emerged from decades of systematic investigation into furan derivatives. Modern synthetic approaches have enabled chemists to strategically place bulky alkyl groups such as the tert-butyl substituent at specific positions to modulate both the physical properties and reactivity patterns of the parent furan carboxylic acid structure.

The intellectual heritage connecting Scheele's original work to contemporary compounds like this compound demonstrates the cumulative nature of chemical knowledge. Each generation of researchers has built upon previous discoveries, gradually expanding the synthetic toolkit available for creating increasingly complex and specialized furan derivatives. This historical trajectory reflects the broader evolution of organic chemistry from empirical observations of natural product transformations to the rational design of molecules with predetermined properties and functions.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry extends far beyond its individual properties to encompass its role as a representative member of one of chemistry's most important compound classes. Heterocyclic compounds constitute the largest families of organic compounds, with their importance in daily life being essential across numerous applications. The broad range of applications for heterocyclic compounds spans medicinal chemistry, agrochemical products, and industrial applications including developers, corrosion inhibitors, sanitizers, copolymers, antioxidants, and dyestuffs. Literature surveys consistently reveal that more than 85-95% of new drugs contain heterocyclic moieties, highlighting their bright scientific insight in biological systems and their critical importance for pharmaceutical development.

The furan ring system present in this compound exhibits unique electronic characteristics that distinguish it from other five-membered heterocycles. The oxygen atom in the furan ring contributes to aromatic stabilization through donation of one lone pair of electrons into the pi-system, creating a 4n+2 aromatic system consistent with Hückel's rule. This electronic configuration imparts distinctive reactivity patterns that make furan derivatives particularly valuable as synthetic intermediates. The planar structure resulting from sp2 hybridization facilitates electronic interactions that can be systematically modified through strategic substitution patterns.

Table 1: Structural Characteristics of this compound

The strategic placement of substituents in this compound demonstrates sophisticated understanding of structure-property relationships in heterocyclic chemistry. The tert-butyl group at the 5-position provides steric bulk that can influence both the compound's conformational preferences and its interaction with other molecules. This bulky substituent also imparts lipophilic character that can affect solubility profiles and membrane permeability characteristics. The methyl group at the 3-position represents a smaller but nonetheless significant modification that can fine-tune electronic distribution within the ring system.

Current research applications of this compound focus primarily on its utility as a building block in organic synthesis for creating various complex molecular structures. The compound's functionality as a synthetic intermediate stems from the reactive carboxylic acid group, which can undergo numerous transformation reactions including esterification, amidation, reduction, and coupling reactions. These synthetic possibilities make it a valuable precursor for generating diverse molecular architectures with potential applications in pharmaceutical development, materials science, and specialty chemical production.

The compound has also appeared in patent literature related to promoting motor neuron survival and treating neurodegenerative disorders, indicating potential biomedical relevance. While specific biological activities remain under investigation, this patent coverage suggests ongoing research interest in exploring the therapeutic potential of this furan derivative. Such applications would represent a direct manifestation of the broader significance of heterocyclic compounds in medicinal chemistry and drug discovery efforts.

Eigenschaften

IUPAC Name |

5-tert-butyl-3-methylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-6-5-7(10(2,3)4)13-8(6)9(11)12/h5H,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQUKLHDVRKODH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 5-tert-Butyl-3-methyl-furan-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-tert-butyl-2-methylfuran with carbon dioxide under high pressure and temperature conditions to form the carboxylic acid derivative . Another approach includes the use of Grignard reagents, where the furan ring is functionalized with tert-butyl and methyl groups before being converted to the carboxylic acid through oxidation reactions .

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include catalytic processes and continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

5-tert-Butyl-3-methyl-furan-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-tert-Butyl-3-methyl-furan-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-tert-Butyl-3-methyl-furan-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The furan ring’s aromatic nature allows it to participate in π-π interactions and other non-covalent interactions with proteins and enzymes .

Vergleich Mit ähnlichen Verbindungen

2-Methyl-5-phenylfuran-3-carboxylic Acid

- Structure : Differs in the substituents at positions 2 (methyl) and 5 (phenyl).

- Applications : Used in synthesizing bioactive compounds for genetic disorders, neurodegenerative diseases, and antiretroviral therapy .

- Key Differences : The phenyl group enhances aromatic interactions but reduces solubility compared to the tert-butyl group in the target compound. Thermodynamic properties (e.g., melting point, stability) remain understudied .

5-tert-Butyl-2-(morpholin-4-ylmethyl)furan-3-carboxylic Acid (CAS: 362002-03-7)

5-(tert-Butylsulfamoyl)furan-2-carboxylic Acid (CAS: 1087792-16-2)

- Structure : Features a sulfamoyl group at position 5, replacing the carboxylic acid at position 2.

- Applications : The sulfamoyl group could modulate enzyme inhibition (e.g., carbonic anhydrase) but lacks reported data on biological activity .

- Key Differences : The sulfonamide functionality increases acidity (pKa ~1–2) compared to the carboxylic acid group (pKa ~4–5), altering pharmacokinetic properties .

Biologische Aktivität

5-tert-Butyl-3-methyl-furan-2-carboxylic acid (5-TBMF-2-COOH) is an organic compound with significant potential in various biological applications. The structure of this compound, characterized by a furan ring with tert-butyl and methyl substituents along with a carboxylic acid functional group, suggests a range of pharmacological activities. This article delves into its biological activity, mechanisms of action, and potential applications based on current research findings.

- Molecular Formula: C₁₀H₁₄O₃

- Molecular Weight: 182.22 g/mol

- Melting Point: 90°C to 94°C

- Solubility: Exhibits moderate solubility due to its functional groups.

Biological Activity Overview

Research on this compound indicates its potential for various biological activities, primarily focusing on:

- Antimicrobial Properties: Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity, making it a candidate for developing new antibacterial agents.

- Anti-inflammatory Effects: Compounds with similar furan structures have been investigated for their anti-inflammatory properties. The presence of the carboxylic acid group may enhance these effects by modulating inflammatory pathways.

- Antioxidant Activity: The compound's structure allows for interactions that can neutralize free radicals, contributing to its potential antioxidant effects.

- Potential Anticancer Activity: Furan derivatives are often explored for anticancer properties due to their ability to interact with cellular targets involved in cancer progression.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction: The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes, potentially inhibiting or activating their functions.

- Receptor Modulation: The furan ring may engage in π-π interactions with cellular receptors, influencing signal transduction pathways critical for various physiological responses.

- Gene Expression Influence: There is potential for this compound to alter gene expression related to metabolic processes, which could be significant in therapeutic contexts.

Table 1: Comparison of Biological Activities of Furan Derivatives

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Antioxidant Activity | Reference |

|---|---|---|---|---|

| This compound | Potential | Potential | Potential | |

| 5-Methylfuran | Moderate | Moderate | High | |

| 2-Furoic Acid | Low | High | Moderate |

Future Research Directions

Given the promising biological activities associated with this compound, several areas warrant further investigation:

- In Vivo Studies: Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of the compound.

- Mechanistic Studies: Elucidating the specific molecular targets and pathways influenced by this compound to better understand its action.

- Synthesis of Derivatives: Exploring modifications to the chemical structure to enhance biological activity and selectivity against specific targets.

- Clinical Applications: Investigating potential applications in drug development, particularly in treating infections and inflammatory diseases.

Q & A

Q. What are the established synthetic routes for 5-tert-butyl-3-methyl-furan-2-carboxylic acid, and what analytical methods validate its purity?

The compound was first synthesized via a multi-step organic synthesis route involving cyclization and functionalization of furan precursors, as reported by U Madsen et al. (1996) . Key validation methods include:

- Nuclear Magnetic Resonance (NMR) : Used to confirm substitution patterns (e.g., tert-butyl and methyl groups).

- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 210.1).

Q. How does steric hindrance from the tert-butyl group influence reactivity in downstream modifications?

The tert-butyl group imposes steric constraints, limiting electrophilic substitution at the 5-position. This requires tailored reaction conditions (e.g., tin(IV) chloride-mediated cyclization for regioselective functionalization) .

Q. What safety protocols are recommended for handling this compound given limited toxicity data?

While acute toxicity data are unavailable (ECHA, 2017), standard precautions include:

- Use of fume hoods and nitrile gloves.

- Storage in inert atmospheres (argon/nitrogen) to prevent degradation.

- Referencing structurally similar furan derivatives for risk assessment .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies between experimental and theoretical NMR data for derivatives of this compound?

For example, compound 3g (a derivative with a quinoline moiety) showed deviations in ¹³C NMR chemical shifts (~2–5 ppm) compared to DFT calculations . Strategies include:

- Solvent effect modeling (e.g., using PCM for DMSO interactions).

- Conformational analysis to account for dynamic effects.

- Cross-validation with 2D NMR (COSY, HSQC) to resolve signal overlap.

Q. What strategies enhance selectivity for AMPA receptor antagonism in structural analogs?

Patrice L. Jackson et al. (2012) demonstrated that:

Q. How can high-speed countercurrent chromatography (HSCCC) optimize purification of complex mixtures containing this compound?

Mónica Schwarz et al. (2021) applied HSCCC with a solvent system of n-hexane/ethyl acetate/methanol/water (5:5:5:5, v/v) to isolate structurally similar furan derivatives, achieving >98% purity . Key parameters:

- Rotation speed : 1,600 rpm for optimal phase separation.

- Temperature control : 25°C to stabilize acid-sensitive groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.